n-Octanoyldihydrosphingosine n-Octanoyldihydrosphingosine N-octanoyldihydrosphingosine is a dihydroceramide in which the N-acyl group is specified as octanoyl. It derives from an octanoic acid.
Brand Name: Vulcanchem
CAS No.: 145774-33-0
VCID: VC0043514
InChI: InChI=1S/C26H53NO3/c1-3-5-7-9-10-11-12-13-14-15-16-18-19-21-25(29)24(23-28)27-26(30)22-20-17-8-6-4-2/h24-25,28-29H,3-23H2,1-2H3,(H,27,30)/t24-,25+/m0/s1
SMILES: CCCCCCCCCCCCCCCC(C(CO)NC(=O)CCCCCCC)O
Molecular Formula: C26H53NO3
Molecular Weight: 427.7 g/mol

n-Octanoyldihydrosphingosine

CAS No.: 145774-33-0

Reference Standards

VCID: VC0043514

Molecular Formula: C26H53NO3

Molecular Weight: 427.7 g/mol

n-Octanoyldihydrosphingosine - 145774-33-0

CAS No. 145774-33-0
Product Name n-Octanoyldihydrosphingosine
Molecular Formula C26H53NO3
Molecular Weight 427.7 g/mol
IUPAC Name N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]octanamide
Standard InChI InChI=1S/C26H53NO3/c1-3-5-7-9-10-11-12-13-14-15-16-18-19-21-25(29)24(23-28)27-26(30)22-20-17-8-6-4-2/h24-25,28-29H,3-23H2,1-2H3,(H,27,30)/t24-,25+/m0/s1
Standard InChIKey LGOFBZUQIUVJFS-LOSJGSFVSA-N
Isomeric SMILES CCCCCCCCCCCCCCC[C@H]([C@H](CO)NC(=O)CCCCCCC)O
SMILES CCCCCCCCCCCCCCCC(C(CO)NC(=O)CCCCCCC)O
Canonical SMILES CCCCCCCCCCCCCCCC(C(CO)NC(=O)CCCCCCC)O
Description N-octanoyldihydrosphingosine is a dihydroceramide in which the N-acyl group is specified as octanoyl. It derives from an octanoic acid.
Synonyms N-[(1S,2R)-2-Hydroxy-1-(hydroxymethyl)heptadecyl]octanamide; N-Octanoylsphinganine
PubChem Compound 6610274
Last Modified Nov 11 2021
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